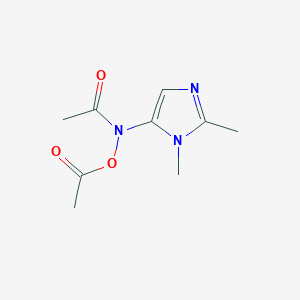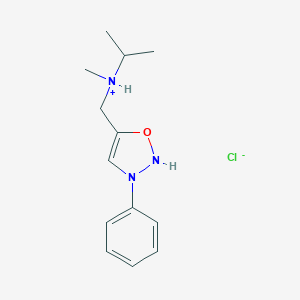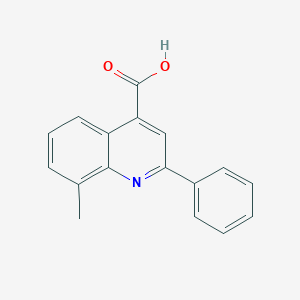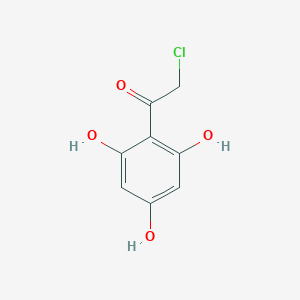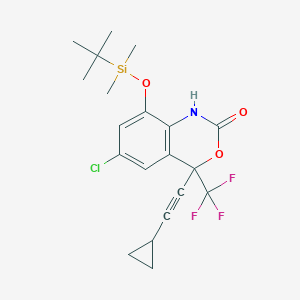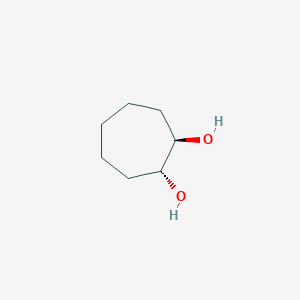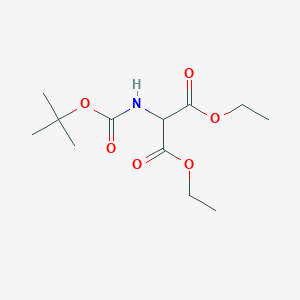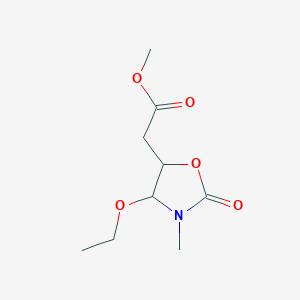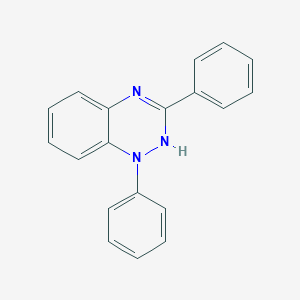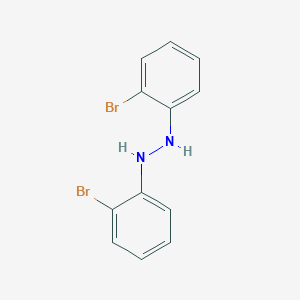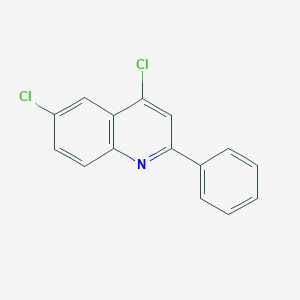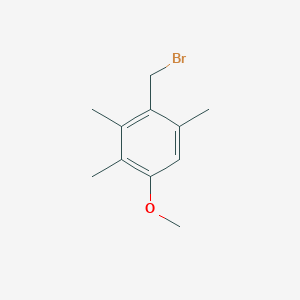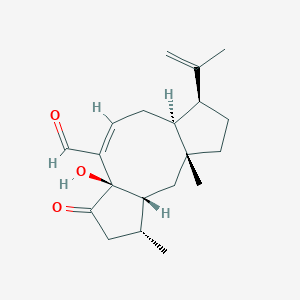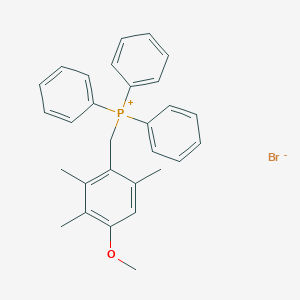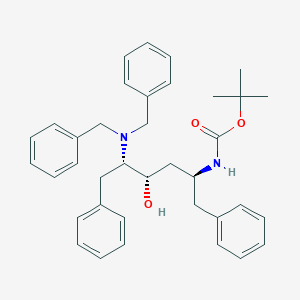
(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane
説明
Synthesis Analysis
The synthesis of (2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane involves several key steps starting from L-phenylalanine. One approach described the protection of L-phenylalanine with benzyl chloride, followed by reactions with acetonitrile and benzylmagnesium chloride, and reduction with sodium borohydride, yielding an overall yield of about 34% (Zhang Rong, 2004). Another pathway involves a stereocontrolled synthesis from (L)-phenylalanine, highlighting the importance of stereoselectivity in obtaining the desired compound (A. Nadin et al., 2001).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been characterized by X-ray crystallographic analysis and Density Functional Theory (DFT), providing insights into their geometric configuration and intramolecular interactions. For example, the synthesis, characterization, thermal, X-ray, and DFT analyses of structurally related compounds revealed significant details about their crystal structure and molecular interactions (N. Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving (2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane or its intermediates often involve complex processes such as N,O-benzylation, cyanidation, Grignard reactions, and reduction steps to achieve the final product. Debenzylation processes are also critical for obtaining the desired product with high purity and yield (Li Feng, 2007).
科学的研究の応用
Environmental Contaminant Analysis
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, which share functional group similarities with the compound of interest, have been extensively studied for their environmental impact, particularly in aquatic environments. These studies focus on their occurrence, degradation, and potential endocrine-disrupting effects in water bodies, highlighting the need for monitoring and evaluating the environmental fate of similar chemical compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Redox-Mediated Pollutant Degradation
Applications of Redox Mediators in Treatment of Organic Pollutants : Research on redox mediators and their role in the enzymatic degradation of persistent organic pollutants presents an insight into the potential of compounds like "(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane" for environmental remediation. This area of study focuses on how certain chemicals can enhance the efficiency of pollutant degradation, offering pathways for the compound's application in environmental science and engineering (Husain & Husain, 2007).
Advanced Material Development
Plastic Scintillators Based on Polymethyl Methacrylate : The development of plastic scintillators incorporating various luminescent dyes for radiation detection and measurement is an example of how specialized chemical compounds are used in material science for specific functionalities. This research indicates the potential for incorporating complex molecules into advanced materials for technological applications (Salimgareeva & Kolesov, 2005).
Antioxidant and Medicinal Chemistry
Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones : The exploration of synthetic pathways for producing compounds with significant antioxidant properties underlines the importance of chemical synthesis in discovering potential therapeutic agents. Such research could guide the synthesis and evaluation of the antioxidant potential of "(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane" and related compounds (Laroum, Boulcina, Bensouici, & Debache, 2019).
特性
IUPAC Name |
tert-butyl N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVBRDFTRUZPF-IMKBVMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572240 | |
| Record name | tert-Butyl [(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane | |
CAS RN |
162849-93-6 | |
| Record name | tert-Butyl [(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



